(E)-3-(4-fluoro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one
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Description
(E)-3-(4-fluoro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C16H16FNO2 and its molecular weight is 273.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one is 273.11650692 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoluminescent Materials
Cavitands containing fluorophores exhibit blue light photoluminescence, suggesting applications in materials science for the development of novel photoluminescent materials. The cavitand with PFDA moieties, in particular, shows a high photoluminescence quantum yield, indicating potential for use in optical devices and sensors (Ree et al., 2003).
Anticancer Drug Research
Amino acetate functionalized Schiff base organotin(IV) complexes have been characterized and shown to exhibit cytotoxicity against various human tumor cell lines. These complexes demonstrate potential as anticancer drugs, providing a basis for the exploration of similar compounds in therapeutic applications (Basu Baul et al., 2009).
Antibacterial Agents
The synthesis and structure-activity relationships of novel arylfluoroquinolone compounds highlight the importance of specific substituents for antimicrobial potency. This research could inform the development of new antibacterial agents by exploring the impact of different functional groups, including those similar to "3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one" (Chu et al., 1985).
Fluorescence Applications
Compounds like 4,6-disubstituted-3-cyano-2-methylpyridines, which can be prepared from α,β-unsaturated carbonyl compounds, exhibit intense fluorescence. Such characteristics suggest potential uses in the development of fluorescent dyes and markers for biological and material science applications (Matsui et al., 1992).
Novel Drug Leads
The identification of novel leads for anti-malarial agents, such as benzophenone derivatives, underscores the potential for compounds with similar structural features to serve as starting points for the development of new therapeutic agents against malaria and other parasitic diseases (Wiesner et al., 2003).
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-methylanilino)-1-(5-methylfuran-2-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-10-8-13(5-6-14(10)17)18-11(2)9-15(19)16-7-4-12(3)20-16/h4-9,18H,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVMTFUNIHEID-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=C(C)NC2=CC(=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C(\C)/NC2=CC(=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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